molecular formula C19H17NOS B15251742 Benzenesulfinamide, 4-methyl-N,N-diphenyl- CAS No. 6873-89-8

Benzenesulfinamide, 4-methyl-N,N-diphenyl-

Katalognummer: B15251742
CAS-Nummer: 6873-89-8
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: XNYGZHOHJBNSBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N,N-diphenylbenzenesulfinamide is an organic compound with the molecular formula C19H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N,N-diphenylbenzenesulfinamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-diphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 4-Methyl-N,N-diphenylbenzenesulfinamide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N,N-diphenylbenzenesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methyl-N,N-diphenylbenzenesulfinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-N,N-diphenylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes involved in folate synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of diphenyl groups.

    4-Methyl-N-tosylbenzenesulfonamide: Contains a tosyl group instead of diphenyl groups.

    N-Phenyl-N-methyl-p-toluenesulfonamide: Similar sulfonamide structure with different substituents.

Uniqueness

4-Methyl-N,N-diphenylbenzenesulfinamide is unique due to its specific combination of a methyl group and diphenyl groups attached to the sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

6873-89-8

Molekularformel

C19H17NOS

Molekulargewicht

307.4 g/mol

IUPAC-Name

4-methyl-N,N-diphenylbenzenesulfinamide

InChI

InChI=1S/C19H17NOS/c1-16-12-14-19(15-13-16)22(21)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI-Schlüssel

XNYGZHOHJBNSBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.